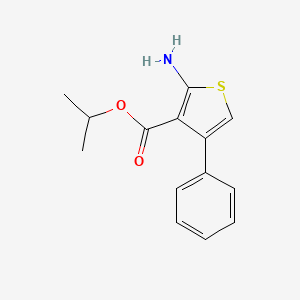
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.35 . It is used for proteomics research . Another variant of this compound, Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, has a molecular weight of 303.43 .
Molecular Structure Analysis
The InChI code for Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is1S/C17H21NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11H,18H2,1-4H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.35 . The compound should be stored at room temperature . For the variant Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, it has a molecular weight of 303.43 and should be stored at 28C .Applications De Recherche Scientifique
Organic Synthesis and Functional Materials
One area of application involves the functionalization of materials for environmental remediation. For example, graphene oxide has been functionalized with thiophene derivatives to enhance its sorption efficiencies for methylene blue and copper ions, illustrating the potential of such compounds in environmental cleanup efforts (Chen, Zhang, Yang, & Wang, 2016). This research demonstrates the utility of thiophene derivatives in modifying materials to improve their pollutant removal capabilities, highlighting the broad applicability of these compounds in environmental science.
Pharmaceutical Research
In the realm of pharmaceutical research, Isopropyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been explored for their antimicrobial properties. The synthesis of novel 2-aminothiophene derivatives and evaluation of their antimicrobial activity reveal the potential of these compounds as antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017). Such research underscores the importance of thiophene derivatives in developing new pharmaceuticals with potential applications in combating microbial infections.
Drug Development and Synthesis
Moreover, the compound has been utilized in methodologies for synthesizing various heterocyclic structures, which are critical in drug development. For instance, the one-pot Gewald synthesis of 2-aminothiophenes from aryl alkyl ketones showcases the compound's role in generating pharmacologically relevant heterocycles (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006). This research indicates the versatility of this compound in synthesizing complex molecules for pharmaceutical applications.
Material Science and Catalysis
The applications extend into material science, where thiophene-based compounds have been investigated for their potential in catalysis and material modification. Studies on the assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction highlight the compound's utility in synthesizing materials with potential electronic and catalytic properties (Mari, Verboni, Crescentini, Favi, Santeusanio, & Mantellini, 2018). This research exemplifies the role of thiophene derivatives in advancing material science through the synthesis of novel compounds with unique properties.
Safety and Hazards
Propriétés
IUPAC Name |
propan-2-yl 2-amino-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)17-14(16)12-11(8-18-13(12)15)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTXADKTKIRQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
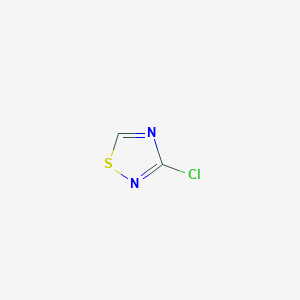
![methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2938683.png)
![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2938691.png)
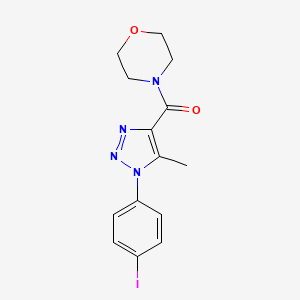
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2938695.png)
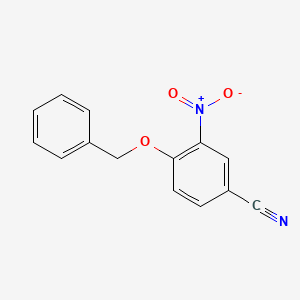
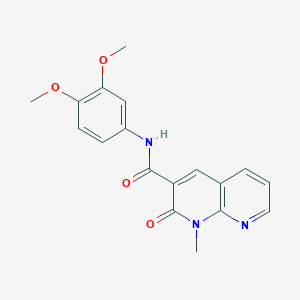
![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2938698.png)
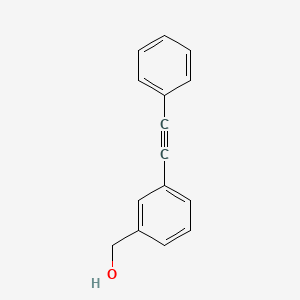
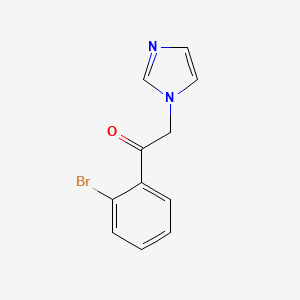
![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
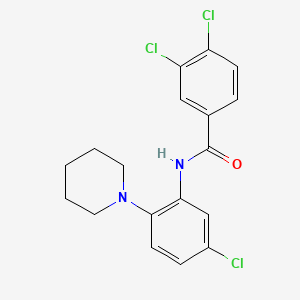
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)
